2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 474269-86-8
VCID: VC6788246
InChI: InChI=1S/C20H18N2O3/c23-19(21-13-12-15-6-2-1-3-7-15)14-25-20(24)18-11-10-16-8-4-5-9-17(16)22-18/h1-11H,12-14H2,(H,21,23)
SMILES: C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Molecular Formula: C20H18N2O3
Molecular Weight: 334.375

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate

CAS No.: 474269-86-8

Cat. No.: VC6788246

Molecular Formula: C20H18N2O3

Molecular Weight: 334.375

* For research use only. Not for human or veterinary use.

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate - 474269-86-8

Specification

CAS No. 474269-86-8
Molecular Formula C20H18N2O3
Molecular Weight 334.375
IUPAC Name [2-oxo-2-(2-phenylethylamino)ethyl] quinoline-2-carboxylate
Standard InChI InChI=1S/C20H18N2O3/c23-19(21-13-12-15-6-2-1-3-7-15)14-25-20(24)18-11-10-16-8-4-5-9-17(16)22-18/h1-11H,12-14H2,(H,21,23)
Standard InChI Key YCLHSNPZUOEXCW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2

Introduction

Structural Characteristics and Molecular Composition

2-Oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate is an ester derivative combining a quinoline-2-carboxylic acid moiety with a phenethylamine-linked carbonyl group. Its molecular formula is C₂₁H₂₁N₂O₃, derived from the union of quinoline-2-carboxylic acid (C₁₀H₇NO₂) and 2-(phenethylamino)ethanol (C₁₀H₁₅NO) via esterification.

Molecular Architecture

The compound’s structure includes:

  • A quinoline core with a carboxylate group at position 2, contributing to planar aromaticity and potential π-π stacking interactions .

  • A phenethylaminoethyl side chain attached via a ketone bridge, introducing flexibility and amine functionality capable of hydrogen bonding .

Table 1: Key Structural Features

ComponentFunctional GroupRole in Structure
Quinoline-2-carboxylateCarboxylate esterEnhances solubility and reactivity
PhenethylaminoethylSecondary amine, ketoneFacilitates receptor interactions

Synthetic Pathways

The synthesis of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate involves multi-step protocols, often leveraging esterification and coupling reactions.

Esterification of Quinoline-2-Carboxylic Acid

Quinoline-2-carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive intermediate, which is then reacted with 2-(phenethylamino)ethanol.

Reaction Scheme:

Quinoline-2-COOH+ClCOORQuinoline-2-COOR+HCl\text{Quinoline-2-COOH} + \text{ClCOOR}' \rightarrow \text{Quinoline-2-COOR}' + \text{HCl} Quinoline-2-COOR+HOCH₂CH₂NHPheTarget Compound+ROH\text{Quinoline-2-COOR}' + \text{HOCH₂CH₂NHPhe} \rightarrow \text{Target Compound} + \text{ROH}

Copper-Catalyzed Coupling

Alternative methods may employ CuI-mediated reactions, as demonstrated in the synthesis of related quinoline derivatives . This approach enhances yield and selectivity under mild conditions (e.g., 80°C in dioxane) .

Physicochemical Properties

The compound’s properties are influenced by its hybrid structure, merging hydrophilic and lipophilic domains.

Table 2: Predicted Physicochemical Data

PropertyValue
Molecular Weight349.41 g/mol
Density1.22–1.25 g/cm³
Boiling Point590–610°C (extrapolated)
pKa2.1 (carboxylate), 9.8 (amine)
LogP (Partition Coeff.)3.4 ± 0.3

Solubility:

  • Polar solvents: Moderate solubility in ethanol and DMSO due to ester and amine groups.

  • Nonpolar solvents: Limited solubility in hexane or chloroform .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5–8.7 (m, 2H, quinoline H-3, H-4)

    • δ 7.2–7.4 (m, 5H, phenyl ring)

    • δ 4.3–4.5 (t, 2H, -OCH₂-)

    • δ 3.1–3.3 (m, 2H, -CH₂NH-)

  • ¹³C NMR:

    • 167.8 ppm (C=O, ester)

    • 154.2 ppm (quinoline C-2)

Infrared (IR) Spectroscopy

  • 1740 cm⁻¹: Ester C=O stretch

  • 1650 cm⁻¹: Amide C=O (if present)

  • 1250 cm⁻¹: C-O ester linkage

Hypothetical Biological Activity

While direct pharmacological data for this compound are unavailable, analogs suggest potential mechanisms:

Neurotransmitter Receptor Modulation

The phenethylamine moiety may interact with dopamine or serotonin receptors, akin to psychoactive phenethylamine derivatives .

Enzyme Inhibition

Quinoline carboxylates often inhibit kinases or phosphodiesterases, making this compound a candidate for anticancer or anti-inflammatory research .

Table 3: Comparative Bioactivity of Analogous Compounds

Compound ClassTargetIC₅₀ (nM)
Quinoline-3-carboxylatesPDE4120 ± 15
Phenethylamine esters5-HT₂A receptor450 ± 50

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